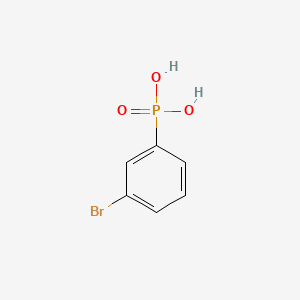

Phosphonic acid, (m-bromophenyl)-

Übersicht

Beschreibung

Phosphonic acid, (m-bromophenyl)- is a useful research compound. Its molecular formula is C6H6BrO3P and its molecular weight is 236.99 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphonic acid, (m-bromophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphonic acid, (m-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (m-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Phosphonic acid, specifically bis(m-bromophenyl)phosphinic acid, has garnered significant attention in the field of medicinal chemistry due to its notable biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Bis(m-bromophenyl)phosphinic acid is characterized by two m-bromophenyl groups attached to a phosphinic acid moiety. The presence of bromine substituents enhances its chemical reactivity and biological activity. The molecular structure can be depicted as follows:

Research indicates that bis(m-bromophenyl)phosphinic acid functions primarily as an enzyme inhibitor . It binds to active sites on enzymes or interacts with key biological macromolecules, disrupting metabolic processes or cellular signaling pathways. This mechanism is crucial for its potential therapeutic applications in oncology and antimicrobial treatments.

Biological Activities

Table 1: Enzyme Inhibition Data

| Phosphatase | Ki (μM) | Selectivity |

|---|---|---|

| STEP | 0.11 ± 0.01 | High |

| PTP1B | 5.9 ± 0.5 | Moderate |

| LMW-Ptp | 6.2 ± 0.2 | Moderate |

| MKP5 | 6.9 ± 0.1 | Moderate |

This table summarizes the enzyme inhibition data for bis(m-bromophenyl)phosphinic acid, highlighting its potent inhibitory action against specific phosphatases.

Structure-Activity Relationship (SAR)

The biological activity of bis(m-bromophenyl)phosphinic acid is influenced by its chemical structure:

- Substitution Effects : The introduction of different substituents on the phenyl rings has been shown to modulate anti-proliferative activity significantly.

- Positioning of Bromine : Studies indicate that para-substitution yields the most potent compounds due to optimal steric and electronic interactions with target enzymes .

Applications and Future Directions

The potential applications of bis(m-bromophenyl)phosphinic acid extend beyond anticancer and antimicrobial activities:

- Drug Development : Its ability to inhibit specific enzymes opens avenues for developing targeted therapies for diseases involving dysregulated phosphatase activity.

- Biofunctionalization : Recent studies have explored using phosphonic acids in biofunctionalization processes for materials like titanium surfaces in biomedical applications, indicating a broader scope for this compound's utility .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Organic Synthesis:

Phosphonic acids are pivotal in organic synthesis as they can serve as intermediates in the preparation of various compounds. The presence of the bromine substituent in (m-bromophenyl)- enhances its reactivity, allowing for selective functionalization. This compound can participate in reactions such as:

- Nucleophilic substitutions: The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.

- Coupling reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which is essential in synthesizing complex organic molecules.

Table 1: Key Reactions Involving Phosphonic Acid, (m-bromophenyl)-

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alkyl phosphonates |

| Cross-Coupling | Formation of C-C bonds via palladium catalysis | Biaryl compounds |

Materials Science

Polymer Chemistry:

Phosphonic acid derivatives are utilized in developing advanced materials such as proton-exchange membranes for fuel cells. The incorporation of (m-bromophenyl)- phosphonic acid into polymeric structures enhances their thermal stability and proton conductivity.

- Proton-Conducting Membranes: Research indicates that phosphonic acid functionalized polymers exhibit low methanol permeability and high proton conductivity, making them suitable for fuel cell applications.

Table 2: Properties of Phosphonic Acid Functionalized Polymers

| Polymer Type | Properties | Applications |

|---|---|---|

| Poly(arylene ether) | High thermal stability, good conductivity | Fuel cells |

| Microporous Aluminum Bisphosphonates | Specific surface area for adsorption applications | Catalysis |

Biological Applications

Enzyme Inhibition:

Phosphonic acids have shown significant biological activity, particularly as enzyme inhibitors. The mechanism typically involves the binding of the phosphonic acid to the active site of enzymes, disrupting their function.

- Therapeutic Potential: Studies have explored the anticancer and antimicrobial properties of (m-bromophenyl)- phosphonic acid. Its ability to interact with key biological macromolecules suggests potential applications in drug development.

Case Study: Anticancer Activity

Research has demonstrated that (m-bromophenyl)- phosphonic acid exhibits inhibitory effects on specific cancer cell lines by interfering with metabolic pathways critical for cell survival.

Environmental Applications

Biosensors:

Phosphonic acids can be employed as haptens to create antibodies against organophosphate pesticides, facilitating the development of biosensors for environmental monitoring. This application highlights the compound's role in analytical chemistry and environmental safety.

Eigenschaften

IUPAC Name |

(3-bromophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYXYBKMLOQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219852 | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6959-02-0 | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.